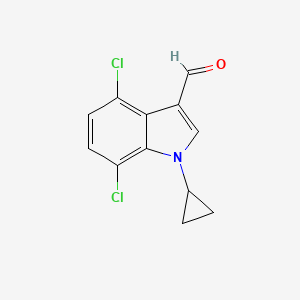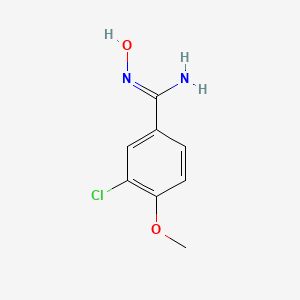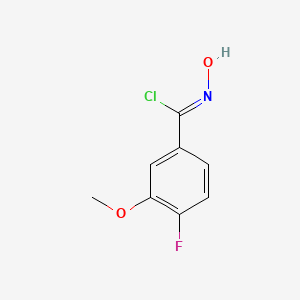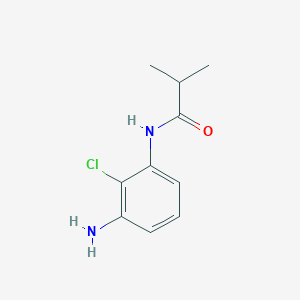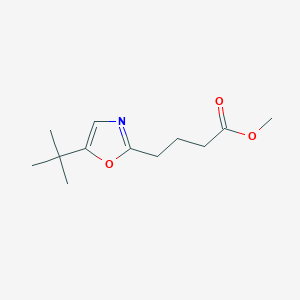
6-Chloro-4-iodoindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-iodo-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-chloro-4-iodo-1H-indole-2,3-dione, often involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions typically involve heating and the use of specific catalysts to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-iodo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while substitution reactions can produce various functionalized indole derivatives.
Applications De Recherche Scientifique
6-chloro-4-iodo-1H-indole-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-4-iodo-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1H-indole-2,3-dione: A closely related compound with similar chemical properties.
6-bromo-1H-indole-2,3-dione: Another halogenated indole derivative with comparable reactivity.
4-chloro-1H-indole-2,3-dione: Differing in the position of the halogen atom, affecting its chemical behavior.
Uniqueness
6-chloro-4-iodo-1H-indole-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential for various applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H3ClINO2 |
|---|---|
Poids moléculaire |
307.47 g/mol |
Nom IUPAC |
6-chloro-4-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) |
Clé InChI |
IMBCJKKVTWGORE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=O)C2=O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


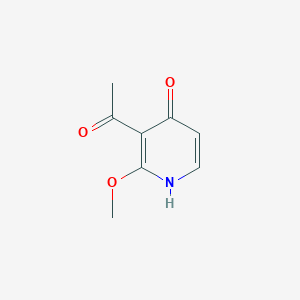
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
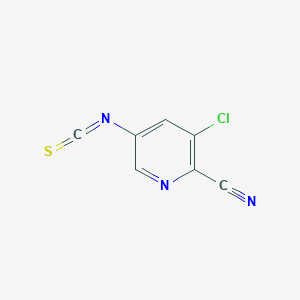
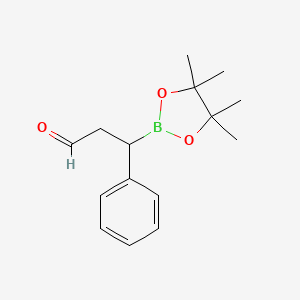

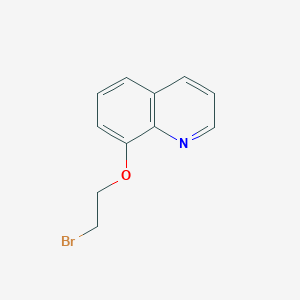

![4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)
